Methyl 3-(4-hydroxyphenoxy)prop-2-enoate
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Overview
Description
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is an organic compound with the molecular formula C10H10O3This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxy group attached to the phenyl ring and a methyl ester group attached to the propenoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of p-coumaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenoxypropanoates.
Scientific Research Applications
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic esters.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which methyl 3-(4-hydroxyphenoxy)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The propenoate moiety can participate in conjugation reactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with an additional hydroxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is unique due to its specific combination of a hydroxy group and a propenoate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917872-68-5 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |
InChI Key |
AZKLSRFFDFHMKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=CC=C(C=C1)O |
Origin of Product |
United States |
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